molecular formula C16H14N2O2 B3931265 N-(3-cyanophenyl)-2-phenoxypropanamide

N-(3-cyanophenyl)-2-phenoxypropanamide

Cat. No.: B3931265
M. Wt: 266.29 g/mol
InChI Key: IDTLIDQOUUSDRK-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-2-phenoxypropanamide is a synthetic organic compound characterized by a 3-cyanophenyl group attached to a propanamide backbone with a phenoxy substituent. Its structure combines a cyano group (electron-withdrawing) and a phenoxy moiety (aromatic ether), which influence its chemical reactivity and biological interactions.

Properties

IUPAC Name

N-(3-cyanophenyl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-12(20-15-8-3-2-4-9-15)16(19)18-14-7-5-6-13(10-14)11-17/h2-10,12H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTLIDQOUUSDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C#N)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-2-phenoxypropanamide typically involves the reaction of 3-cyanophenylamine with 2-phenoxypropanoic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps, including recrystallization and chromatography, are employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(3-cyanophenyl)-2-phenoxypropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-2-phenoxypropanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its meta-cyano substitution and phenoxypropanamide framework. Key comparisons include:

Table 1: Structural Comparison and Substituent Impact
Compound Name Key Structural Features Biological Activity (IC₅₀ or Notes) Reference
N-(3-cyanophenyl)-2-phenoxypropanamide 3-cyanophenyl, phenoxypropanamide Hypothesized antimicrobial/anti-inflammatory Target
N-(4-cyanophenyl)-2-phenoxypropanamide Para-cyano substitution Reduced RNase H/IN inhibition vs. meta-cyano
3-Chloro-N-(2-phenylethyl)propanamide Chlorophenyl, phenethyl side chain Anticancer (IC₅₀ ~20 µM)
2-chloro-N-(3-chloro-4-cyanophenyl)propanamide Dichloro, para-cyano High reactivity due to halogenation
N-(5-chloro-2-methylphenyl)-3-(benzothiazol) Chloro, methyl, benzothiazole Antimicrobial (enhanced by Cl)

Key Observations :

  • Meta vs. Para Substitution: Replacing 4-cyanophenyl (para) with 3-cyanophenyl (meta) in HIV inhibitors reduced dual RNase H/IN activity but improved selectivity in some analogs .
  • Phenoxy Group: The phenoxy moiety (vs. methyl or halogenated groups) may enhance binding to aromatic receptors or improve solubility .

Key Findings :

  • Anti-inflammatory Potential: Phenoxypropanamide derivatives (e.g., ) are linked to JAK/STAT or COX pathways, suggesting similar mechanisms for the target compound.
  • Antimicrobial Activity: Cyano and chloro substituents correlate with antifungal/microbial effects, though meta-cyano may offer selectivity over para .
  • Neuroactivity : Piperidine-containing analogs () highlight the role of side chains in modulating CNS interactions.

Pharmacokinetic and Toxicity Considerations

  • Cyano Group: May improve metabolic stability but could pose toxicity risks if metabolized to cyanide .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-cyanophenyl)-2-phenoxypropanamide, and what critical parameters influence yield and purity?

  • Methodology : The compound can be synthesized via amide bond formation between a carboxylic acid derivative and an amine-containing precursor. For example, a triazolyl analogue with a 3-cyanophenyl group was prepared by coupling acid and amine intermediates using carbodiimide-based condensing agents (e.g., EDC/HOBt) under inert atmospheres . Key parameters include temperature control (0–25°C), solvent selection (e.g., DMF or dichloromethane), and stoichiometric ratios of reactants. Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the pure product .

Q. What analytical techniques are most effective for structural characterization of this compound?

  • Methodology :

  • X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data to confirm bond angles, torsion, and stereochemistry .
  • NMR spectroscopy : ¹H and ¹³C NMR (400–500 MHz, DMSO-d₆ or CDCl₃) identify protons and carbons adjacent to the cyanophenyl and phenoxy groups. Key signals include aromatic protons (δ 7.2–8.1 ppm) and amide NH (δ ~10 ppm) .
  • Mass spectrometry : LC/MS (ESI+) confirms molecular weight (e.g., [M+H]⁺ peaks) and detects fragmentation patterns .

Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?

  • Methodology :

  • Enzyme inhibition assays : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) to identify potential targets .
  • Cytotoxicity profiling : Use MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity at varying concentrations (1–100 µM) .
  • Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for receptors (e.g., GPCRs) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the synthesis of this compound derivatives?

  • Methodology :

  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions or organocatalysts for asymmetric induction .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to stabilize intermediates and reduce side reactions .
  • In-situ monitoring : Use thin-layer chromatography (TLC) or inline IR spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How can contradictions in reported biological activity data for structurally similar compounds be resolved?

  • Methodology :

  • Comparative assays : Replicate studies under standardized conditions (e.g., fixed cell lines, serum-free media) to minimize variability .
  • Structure-activity relationship (SAR) analysis : Synthesize analogs with modified substituents (e.g., replacing phenoxy with pyridyloxy) to isolate bioactive moieties .
  • Meta-analysis : Aggregate data from multiple studies using tools like Prism® to identify outliers or trends in potency/selectivity .

Q. What computational strategies are effective for predicting target interactions of this compound?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding (e.g., dopamine D3 receptors) based on crystal structures (PDB ID: 3PBL) .
  • MD simulations : Run GROMACS simulations (100 ns) to assess stability of ligand-protein complexes and identify key binding residues .
  • QSAR modeling : Develop regression models (e.g., partial least squares) using descriptors like logP, topological polar surface area, and Hammett constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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